(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid
Description
(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound characterized by its unique thiazolidine ring structure and multiple hydroxyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
(2R,4R)-2-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXTDUDXXPCMJ-PJEQPVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@H](S1)[C@@H]([C@H]([C@@H](CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384694 | |
| Record name | (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110270-19-4 | |
| Record name | (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of D-xylose with thiazolidine-4-carboxylic acid under controlled conditions. The reaction is often carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced thiazolidine compounds, and substituted products with various functional groups.
Scientific Research Applications
Structural Characteristics
The molecular formula of (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid is with a molecular weight of approximately 253.28 g/mol. Its structural uniqueness arises from the presence of a thiazolidine ring, a carboxylic acid group, and a tetrahydroxybutyl side chain.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.
Table 1: Chemical Reactions Involving (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid
| Type of Reaction | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces additional functional groups | Potassium permanganate |
| Reduction | Alters oxidation state | Sodium borohydride |
| Substitution | Introduces new substituents | Amines or alcohols |
Biology
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its structural features make it valuable for probing mechanisms of various biological processes.
Case Study: Enzyme Interaction
Research has demonstrated that (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid can modulate enzyme activity, potentially influencing metabolic rates in specific biological systems.
Medicine
The compound exhibits potential therapeutic applications due to its ability to interact with specific molecular targets. Investigations are ongoing regarding its efficacy in treating diseases such as diabetes and cancer.
Table 2: Potential Therapeutic Applications
| Disease/Condition | Mechanism of Action | Current Research Status |
|---|---|---|
| Diabetes | Modulates glucose metabolism | Preclinical studies ongoing |
| Cancer | Induces apoptosis in cancer cells | Early-stage clinical trials |
Industrial Applications
In industrial settings, this compound may be employed in developing new materials or as a catalyst in chemical processes. Its unique properties facilitate the creation of innovative solutions in material science.
Mechanism of Action
The mechanism of action of (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and thiazolidine ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: A simpler analog with similar structural features but lacking the D-xylo-tetrahydroxybutyl group.
D-Xylose derivatives: Compounds with similar sugar moieties but different functional groups attached.
Uniqueness
(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of a thiazolidine ring and a D-xylo-tetrahydroxybutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
Structural Overview
The compound's structure features a thiazolidine ring, which is known for its role in various biological processes. The presence of multiple hydroxyl groups contributes to its hydrophilicity, potentially influencing its interaction with biological molecules.
- Antioxidant Properties : Research indicates that thiazolidine derivatives can exhibit antioxidant activity, which may help mitigate oxidative stress in cells. This property is particularly relevant in the context of diseases characterized by oxidative damage.
- Antimicrobial Activity : Some studies have suggested that compounds similar to (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid possess antimicrobial properties. This activity could be attributed to the disruption of microbial cell membranes or interference with metabolic pathways.
- Metabolic Effects : Thiazolidines are often investigated for their roles in metabolic regulation. They may influence glucose metabolism and lipid profiles, making them potential candidates for managing conditions such as diabetes and obesity.
1. Antioxidant Activity Study
A study highlighted the antioxidant capacity of thiazolidine derivatives, showing that they can scavenge free radicals effectively. The mechanism involved the donation of hydrogen atoms from hydroxyl groups, thus neutralizing reactive oxygen species (ROS) .
2. Antimicrobial Efficacy
In vitro assays demonstrated that (2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
3. Effects on Glucose Metabolism
Research involving diabetic animal models indicated that administration of this compound led to improved glucose tolerance and insulin sensitivity. These effects were associated with enhanced GLUT4 translocation to the cell membrane .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced Methodology
- Molecular Dynamics (MD): GROMACS or AMBER simulate ligand-receptor interactions over time, highlighting stable binding poses.
- Docking: AutoDock Vina or Glide (Schrödinger) predict affinity scores. For example, docking studies with Mycobacterium tuberculosis enoyl-ACP reductase showed a ∆G of -9.2 kcal/mol for nitro-substituted derivatives .
- QSAR: Utilize MOE or PaDEL-Descriptor to generate predictive models for MICs based on topological polar surface area (TPSA) and H-bond donor counts .
How can researchers validate the chiral purity of synthesized (2R,4R)-configured derivatives?
Q. Basic Quality Control
- Chiral HPLC: Use a Chiralpak IC column with hexane/isopropanol (85:15) to separate enantiomers. Retention times for (2R,4R) vs. (2S,4R) differ by ≥2 minutes .
- Optical Rotation: Compare observed [α]D²⁵ values with literature data (e.g., +42° for the target compound in methanol) .
Advanced Validation
Single-crystal X-ray diffraction remains the gold standard. SHELXL refinement (via Olex2) calculates Flack parameters to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
